N-tert-Butylsalicylideneamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-tert-Butylsalicylideneamine is a useful research compound. Its molecular formula is C22H30CuN2O2 and its molecular weight is 177.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 151132. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-tert-Butylsalicylideneamine (NTBSA) is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships, and relevant case studies.
Synthesis of this compound
This compound is synthesized through the condensation reaction between salicylaldehyde and tert-butylamine. The synthesis can be optimized by adjusting reaction conditions such as temperature, solvent, and catalyst to enhance yield and purity. In recent studies, high-performance liquid chromatography (HPLC) has been employed to monitor the reaction progress effectively.
Biological Activity Overview
The biological activity of NTBSA has been explored across various domains, including:
- Antimicrobial Properties : NTBSA exhibits significant antimicrobial activity against a range of pathogens. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) reported as low as 4 µg/mL against resistant strains like Staphylococcus aureus .
- Antioxidant Activity : The compound has demonstrated antioxidant properties, which are crucial in mitigating oxidative stress-related diseases. NTBSA's ability to scavenge free radicals makes it a candidate for further exploration in neuroprotective therapies .
- Anticancer Potential : Preliminary studies indicate that NTBSA may possess anticancer properties. It has been shown to induce apoptosis in cancer cell lines, suggesting a potential mechanism for cancer treatment .
Structure-Activity Relationship (SAR)
The structure-activity relationship of NTBSA is critical for understanding its biological efficacy. Modifications at the aromatic ring or the amine group can significantly influence its biological profile. For instance:
- Steric Effects : The presence of the tert-butyl group enhances lipophilicity, which may improve membrane penetration and bioavailability .
- Functional Group Variations : Altering substituents on the salicylidene moiety can lead to variations in antimicrobial potency and selectivity against different bacterial strains.
Case Studies
- Antimicrobial Efficacy : A series of derivatives based on NTBSA were synthesized and tested against various pathogens. The results indicated that certain modifications led to enhanced activity against Clostridium difficile and Escherichia coli, with MIC values ranging from 4 to 16 µg/mL .
- Neuroprotective Effects : In vitro studies demonstrated that NTBSA could protect neuronal cells from oxidative damage induced by amyloid-beta aggregates, suggesting its potential role in Alzheimer's disease therapy .
- Cancer Cell Studies : Research involving NTBSA showed that it could inhibit cell proliferation in several cancer cell lines, likely due to its ability to induce apoptosis through oxidative stress pathways .
Data Summary
Properties
IUPAC Name |
2-(tert-butyliminomethyl)phenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-11(2,3)12-8-9-6-4-5-7-10(9)13/h4-8,13H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BISGSYSKVKLMFB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N=CC1=CC=CC=C1O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.